molecular formula C19H23N3O3S2 B14999043 Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B14999043
M. Wt: 405.5 g/mol
InChI Key: RIFKKEFBRJXWMI-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. The presence of a thiophene ring and various substituents, such as ethyl, methyl, and sulfanyl groups, adds to its structural complexity and potential for diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can be achieved through multi-step synthetic routes. One common method involves the condensation of appropriate starting materials, such as thiophene derivatives, with pyrido[2,3-d]pyrimidine precursors under controlled reaction conditions. The reaction typically requires the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability. The use of advanced techniques, such as microwave-assisted synthesis and flow chemistry, can further improve the overall yield and reduce reaction times .

Chemical Reactions Analysis

Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C19H23N3O3S2

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H23N3O3S2/c1-5-25-18(24)13-11(4)20-16-15(14(13)12-7-6-8-26-12)17(23)22-19(21-16)27-9-10(2)3/h6-8,10,14H,5,9H2,1-4H3,(H2,20,21,22,23)

InChI Key

RIFKKEFBRJXWMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)NC(=N2)SCC(C)C)C

Origin of Product

United States

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